molecular formula C16H17BrN4O3 B2604739 (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1904097-05-7

(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No.: B2604739
CAS No.: 1904097-05-7
M. Wt: 393.241
InChI Key: NHKCQXQDVIGVRG-UHFFFAOYSA-N
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Description

The compound (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a complex organic molecule that features a combination of pyrrolidine, bromopyridine, and pyrazolo[5,1-b][1,3]oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is subjected to nucleophilic substitution reactions to introduce the desired functional groups.

    Synthesis of the Pyrrolidine Derivative: Pyrrolidine is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The bromopyridine intermediate is coupled with the pyrrolidine derivative using suitable coupling agents and conditions.

    Formation of the Pyrazolo[5,1-b][1,3]oxazine Ring: The final step involves the formation of the pyrazolo[5,1-b][1,3]oxazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and pyrazolo[5,1-b][1,3]oxazine moieties.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromopyridine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its interactions with enzymes and receptors. It serves as a probe to understand the mechanisms of various biological processes.

Medicine

The compound has potential applications in drug discovery, particularly as a lead compound for the development of new therapeutics. Its biological activity makes it a candidate for treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-((3-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
  • (3-((3-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Uniqueness

The uniqueness of (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3/c17-12-3-1-5-18-15(12)24-11-4-7-20(10-11)16(22)13-9-14-21(19-13)6-2-8-23-14/h1,3,5,9,11H,2,4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKCQXQDVIGVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=C(C=CC=N4)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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